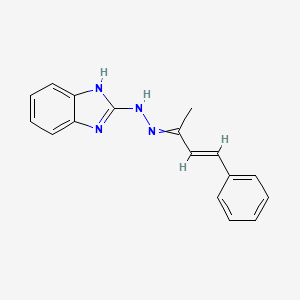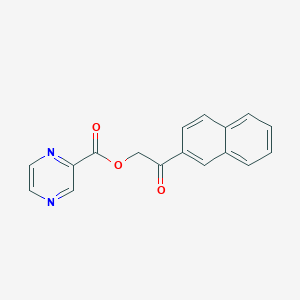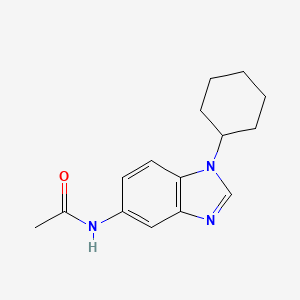
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone, also known as PBBH, is a compound that has been extensively researched due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone is not fully understood. However, studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone inhibits the production of reactive oxygen species (ROS) and induces apoptosis in cancer cells. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have various biochemical and physiological effects. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to reduce oxidative stress by scavenging free radicals. In addition, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have neuroprotective effects by reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has several advantages as a therapeutic agent in lab experiments. It has been shown to have low toxicity and high bioavailability, making it a potential treatment for various diseases. However, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has some limitations, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for research on 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. One area of research is the development of new synthesis methods to improve the yield and purity of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. Another area of research is the investigation of the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a chemopreventive agent for cancer needs to be explored further.
Synthesemethoden
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone can be synthesized using various methods, including the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carbohydrazide in the presence of a catalyst. Another method involves the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carboxylic acid hydrazide in the presence of a base. Both methods have been proven to be effective in synthesizing 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone.
Wissenschaftliche Forschungsanwendungen
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has shown potential as a therapeutic agent in scientific research applications. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has anti-inflammatory, antioxidant, and anticancer properties. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13(11-12-14-7-3-2-4-8-14)20-21-17-18-15-9-5-6-10-16(15)19-17/h2-12H,1H3,(H2,18,19,21)/b12-11+,20-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDWAPICLXSTA-DXVPXYOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
